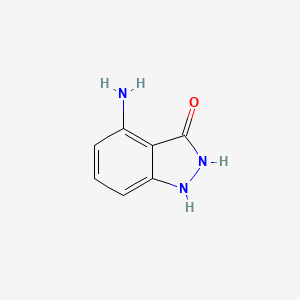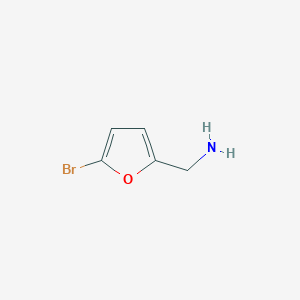
(5-Bromofuran-2-yl)méthanamine
Vue d'ensemble
Description
(5-Bromofuran-2-yl)methanamine is an organic compound with the molecular formula C5H6BrNO It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom, with a bromine atom at the 5-position and an amine group at the 2-position
Applications De Recherche Scientifique
(5-Bromofuran-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Target of Action
It is known that similar compounds interact with various enzymes and receptors in the body .
Mode of Action
It is known that similar compounds can undergo oxidation reactions . In these reactions, the compound interacts with its targets, leading to changes in their function .
Biochemical Pathways
It is known that similar compounds can undergo oxidation reactions, leading to the formation of various synthetic intermediates such as imines, nitriles, oximes, and amides . These intermediates can then participate in various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It is known that the compound has a molecular weight of 17601 , which may influence its bioavailability.
Result of Action
It is known that similar compounds can undergo oxidation reactions, leading to the formation of various synthetic intermediates . These intermediates can then interact with various targets in the body, leading to changes in their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (5-Bromofuran-2-yl)methanamine. For instance, the compound is stored at a temperature of 4 degrees Celsius , suggesting that it may be sensitive to temperature changes. Other environmental factors, such as pH and the presence of other compounds, may also influence its action.
Analyse Biochimique
Biochemical Properties
(5-Bromofuran-2-yl)methanamine plays a significant role in biochemical reactions, particularly in the oxidation of amines to their corresponding aldehydes and ketones. This compound interacts with enzymes such as PhI(OAc)2 in combination with a catalytic amount of TEMPO, which acts as an oxidizing agent . The nature of these interactions involves the conversion of primary and secondary amines into carbonyl compounds, which are essential building blocks in synthetic organic chemistry.
Cellular Effects
The effects of (5-Bromofuran-2-yl)methanamine on various types of cells and cellular processes are profound. This compound influences cell function by participating in oxidation reactions that lead to the formation of carbonyl compounds. These reactions can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the oxidation of amines by (5-Bromofuran-2-yl)methanamine can result in the production of imines, nitriles, oximes, and amides, which are crucial intermediates in biochemical pathways .
Molecular Mechanism
At the molecular level, (5-Bromofuran-2-yl)methanamine exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s mechanism of action involves the oxidation of amines to carbonyl compounds, facilitated by the catalytic activity of TEMPO and PhI(OAc)2. This process leads to changes in gene expression and the activation of specific signaling pathways that regulate cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Bromofuran-2-yl)methanamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (5-Bromofuran-2-yl)methanamine remains stable under specific conditions, but its degradation products can also impact cellular processes. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to alter cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of (5-Bromofuran-2-yl)methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by participating in essential biochemical reactions. At higher doses, (5-Bromofuran-2-yl)methanamine can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular functions. Threshold effects observed in these studies highlight the importance of dosage regulation to minimize potential toxicity .
Metabolic Pathways
(5-Bromofuran-2-yl)methanamine is involved in various metabolic pathways, including the oxidation of amines to carbonyl compounds. This process involves enzymes such as PhI(OAc)2 and TEMPO, which facilitate the conversion of amines into aldehydes and ketones. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of (5-Bromofuran-2-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms of (5-Bromofuran-2-yl)methanamine is crucial for elucidating its effects on cellular functions and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of (5-Bromofuran-2-yl)methanamine plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall impact on cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromofuran-2-yl)methanamine typically involves the bromination of furan derivatives followed by amination. One common method is the bromination of 2-furylmethanamine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the bromine.
Industrial Production Methods
In an industrial setting, the production of (5-Bromofuran-2-yl)methanamine may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is common. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromofuran-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines, nitriles, or amides.
Reduction: The bromine atom can be reduced to form the corresponding furan derivative without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like PhI(OAc)2 in combination with TEMPO are used for the oxidation of the amine group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Imines, nitriles, and amides.
Reduction: 2-furylmethanamine.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furylmethanamine: Lacks the bromine substituent, making it less reactive in certain chemical reactions.
5-Chlorofuran-2-yl)methanamine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
5-Iodofuran-2-yl)methanamine: Contains an iodine atom, which is larger and more reactive than bromine.
Uniqueness
(5-Bromofuran-2-yl)methanamine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
IUPAC Name |
(5-bromofuran-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZCAYXIVIOWTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587945 | |
| Record name | 1-(5-Bromofuran-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263169-37-5 | |
| Record name | 1-(5-Bromofuran-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Bromoimidazo[1,2-a]pyridine](/img/structure/B1285415.png)

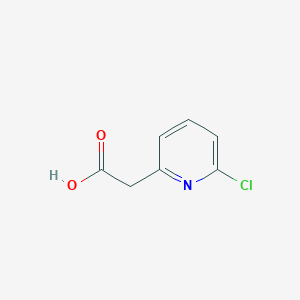
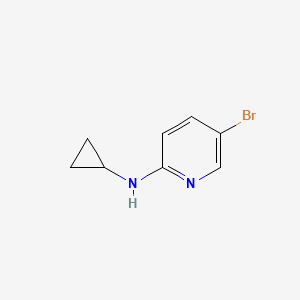
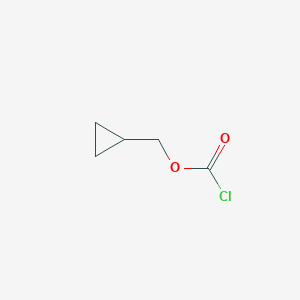
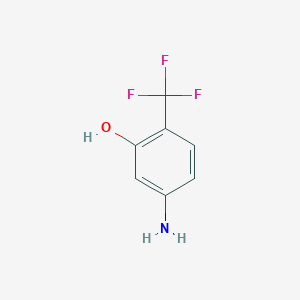
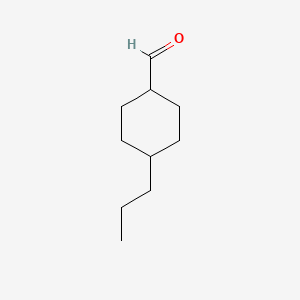
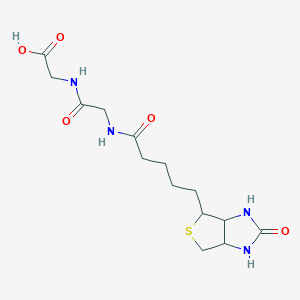
![7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1285435.png)
![6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1285436.png)
